molecular formula C16H34O3P- B14396293 2-Ethylhexyl octan-2-ylphosphonate CAS No. 89870-48-4

2-Ethylhexyl octan-2-ylphosphonate

Cat. No.: B14396293
CAS No.: 89870-48-4
M. Wt: 305.41 g/mol
InChI Key: ANKMHXCSHNZTBO-UHFFFAOYSA-M
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Description

2-Ethylhexyl octan-2-ylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to an octan-2-yl and 2-ethylhexyl moiety, making it a versatile molecule in both organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl octan-2-ylphosphonate typically involves the reaction of 2-ethylhexanol with octan-2-ylphosphonic acid. This reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, which help in achieving higher yields and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and efficiency. The process often employs high-pressure and high-temperature conditions to accelerate the reaction rate. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl octan-2-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, each having distinct properties and applications .

Scientific Research Applications

2-Ethylhexyl octan-2-ylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.

    Industry: It is utilized in the production of surfactants, plasticizers, and lubricants

Mechanism of Action

The mechanism of action of 2-Ethylhexyl octan-2-ylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can bind to metal ions, influencing various biochemical processes. Additionally, its hydrophobic moieties allow it to interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Ethylhexyl octan-2-ylphosphonate apart is its dual functionality, combining the properties of both phosphonates and long-chain alkyl groups. This unique combination makes it highly versatile in various applications, from industrial processes to scientific research .

Properties

CAS No.

89870-48-4

Molecular Formula

C16H34O3P-

Molecular Weight

305.41 g/mol

IUPAC Name

2-ethylhexoxy(octan-2-yl)phosphinate

InChI

InChI=1S/C16H35O3P/c1-5-8-10-11-12-15(4)20(17,18)19-14-16(7-3)13-9-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1

InChI Key

ANKMHXCSHNZTBO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C)P(=O)([O-])OCC(CC)CCCC

Origin of Product

United States

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